tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H12ClIN2O2. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is notable for its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chlorine and iodine atoms, as well as a tert-butyl ester group.
Preparation Methods
The synthesis of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorine and iodine substituents: Halogenation reactions are employed to introduce chlorine and iodine atoms at specific positions on the pyrrolo[3,2-c]pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Chemical Reactions Analysis
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chlorine and iodine substituents, along with the pyrrolo[3,2-c]pyridine core, allow the compound to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Similar structure but with different halogen substituents.
This compound derivatives: Variations in the ester group or additional substituents on the pyrrolo[3,2-c]pyridine core.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 6-chloro-2-iodopyrrolo[3,2-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-5-9(13)15-6-7(8)4-10(16)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXLQKCQFLPXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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